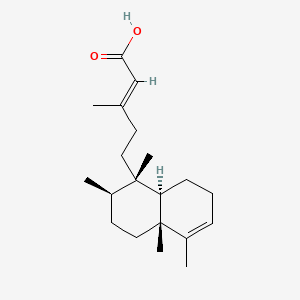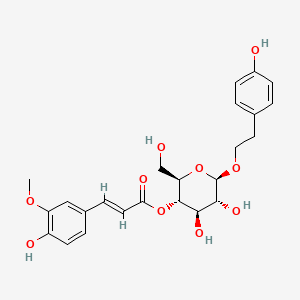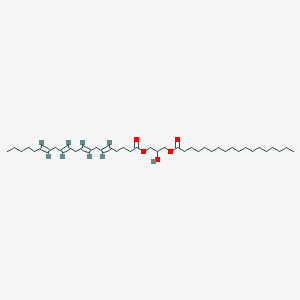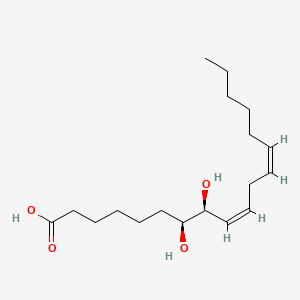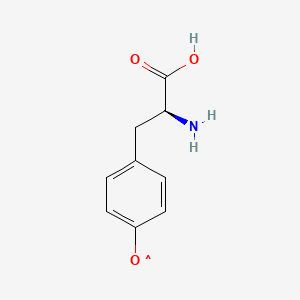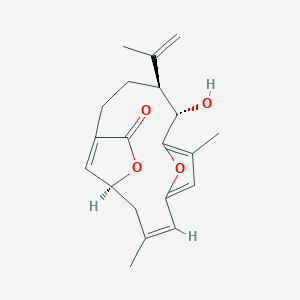
Bis(3-azaniumylpropyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-azaniumylpropyl)azanium is the ammonium ion resulting from deprotonation of all three amino groups of bis(3-aminopropyl)amine; major species at pH 7.3. It is a conjugate acid of a bis(3-aminopropyl)amine.
科学的研究の応用
Crystal Structure and Hydrogen Bonding Networks
Bis(3-azaniumylpropyl)azanium hexachloridobismuthate(III) monohydrate was analyzed to reveal its asymmetric unit, consisting of a triprotonated this compound cation, octahedral [BiCl6]3− anions, and a water molecule. The crystal structure is characterized by O—H⋯Cl and N—H⋯Cl hydrogen bonds forming a three-dimensional network, showcasing its potential in the study of hydrogen bonding interactions and crystal engineering (Elfaleh, Chouaib, & Kamoun, 2013).
Coordination Chemistry and Ligand Design
The coordination chemistry of bis(amido)cyclodiphosph(III)azanes, related to this compound, was reviewed, focusing on their role as dinegative chelating N-donor ligands for main-group elements. This highlights the compound's significance in the development of new ligands and coordination complexes, which can have applications ranging from catalysis to materials science (Stahl, 2000).
Electrochemical Applications
Azepanium-based ionic liquids, related to this compound, were explored as electrolyte components for electrochemical double-layer capacitors (EDLCs), indicating the potential of this compound derivatives in high-voltage supercapacitors and other electrochemical storage devices. The study compared various ionic liquids in terms of viscosity, conductivity, and electrochemical behavior, highlighting the compound's relevance in the development of green electrolytes for sustainable energy systems (Pohlmann et al., 2015).
Optical and Luminescent Properties
The structural characterization and vibrational studies of a new luminescent organic-inorganic material containing this compound highlighted its potential in the development of novel luminescent materials. The study focused on the crystal structure, vibrational modes, and optical absorption, revealing two absorption bands and photoluminescence emissions, which could have applications in optoelectronics and photonics (Elfaleh & Kamoun, 2016).
特性
分子式 |
C6H20N3+3 |
|---|---|
分子量 |
134.24 g/mol |
IUPAC名 |
bis(3-azaniumylpropyl)azanium |
InChI |
InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2/p+3 |
InChIキー |
OTBHHUPVCYLGQO-UHFFFAOYSA-Q |
SMILES |
C(C[NH3+])C[NH2+]CCC[NH3+] |
正規SMILES |
C(C[NH3+])C[NH2+]CCC[NH3+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


